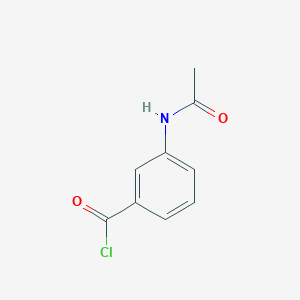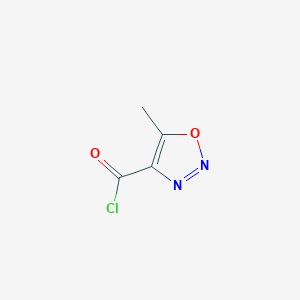
5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride
Vue d'ensemble
Description
5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the carbonyl chloride functional group makes it a versatile intermediate for further chemical transformations.
Mécanisme D'action
Target of Action
They are the core structural components of numerous drugs that belong to different categories, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer agents .
Mode of Action
Some oxadiazole derivatives have been studied for their interaction with targets such as the trypanosoma cruzi cysteine protease cruzain . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Oxadiazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxadiazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride typically involves the reaction of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid+Thionyl chloride→5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety, especially when handling reactive reagents like thionyl chloride.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: For the formation of amides, the reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.
Alcohols: Esterification reactions are often catalyzed by a base or an acid catalyst.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Applications De Recherche Scientifique
5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-cancer and anti-viral agents.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Research: It is employed in the synthesis of bioactive molecules that can be used to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparaison Avec Des Composés Similaires
5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride: Another oxadiazole derivative with a different substitution pattern.
1,2,4-Oxadiazole derivatives: These compounds share a similar heterocyclic structure but differ in the position of the nitrogen and oxygen atoms.
Isoxazoles: These compounds have a similar five-membered ring structure but with different heteroatom arrangements.
Uniqueness: 5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride is unique due to its specific substitution pattern and the presence of the carbonyl chloride functional group
Propriétés
IUPAC Name |
5-methyloxadiazole-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c1-2-3(4(5)8)6-7-9-2/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQAFCSENHHIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NO1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-[(Pyrrolidin-1-yl)ethynyl]acetanilide](/img/structure/B3043676.png)
![2-[4-(Cyclopentyloxy)phenyl]acetonitrile](/img/structure/B3043677.png)
![3,4-Dihydroxy-2-methoxy-4-methyl-3-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]cyclohexan-1-one](/img/structure/B3043678.png)
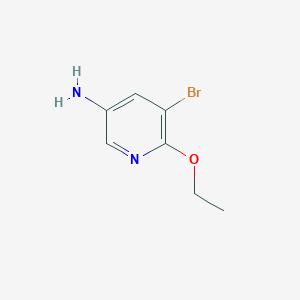
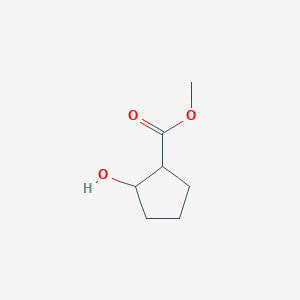
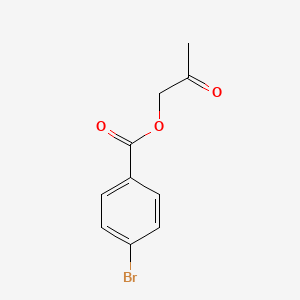


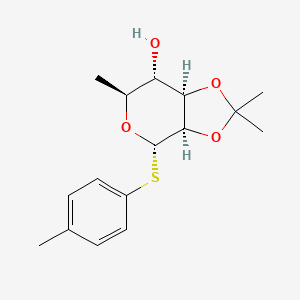

![(2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid](/img/structure/B3043691.png)

